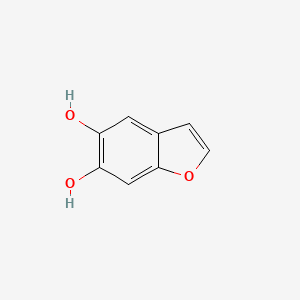![molecular formula C16H19NO3S B12869791 2,2-Dimethyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]propan-1-one CAS No. 827024-01-1](/img/structure/B12869791.png)
2,2-Dimethyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-(1-tosyl-1H-pyrrol-2-yl)propan-1-one is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a tosyl group attached to a pyrrole ring, which is further connected to a propanone moiety with two methyl groups at the second carbon position.
Preparation Methods
The synthesis of 2,2-Dimethyl-1-(1-tosyl-1H-pyrrol-2-yl)propan-1-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the pyrrole derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Propanone Moiety: The final step involves the alkylation of the pyrrole ring with a suitable alkylating agent, such as 2-bromo-2-methylpropan-1-one, under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2,2-Dimethyl-1-(1-tosyl-1H-pyrrol-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding alcohol and sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2,2-Dimethyl-1-(1-tosyl-1H-pyrrol-2-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various biologically active molecules, including potential drug candidates for treating diseases such as cancer, inflammation, and infections.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is used in the development of novel materials with specific properties, such as conductivity and fluorescence.
Biological Studies: It is employed in studies to understand the biological activities and mechanisms of action of pyrrole derivatives.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(1-tosyl-1H-pyrrol-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular functions such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
2,2-Dimethyl-1-(1-tosyl-1H-pyrrol-2-yl)propan-1-one can be compared with other similar compounds, such as:
2,2-Dimethyl-1-(1H-pyrrol-2-yl)propan-1-one: Lacks the tosyl group, which may result in different biological activities and reactivity.
1-(1-Tosyl-1H-pyrrol-2-yl)ethanone: Contains an ethanone moiety instead of a propanone moiety, which may affect its chemical properties and applications.
2,2-Dimethyl-1-(1H-indol-2-yl)propan-1-one: Features an indole ring instead of a pyrrole ring, leading to different biological activities and synthetic applications.
The uniqueness of 2,2-Dimethyl-1-(1-tosyl-1H-pyrrol-2-yl)propan-1-one lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Properties
CAS No. |
827024-01-1 |
|---|---|
Molecular Formula |
C16H19NO3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2,2-dimethyl-1-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]propan-1-one |
InChI |
InChI=1S/C16H19NO3S/c1-12-7-9-13(10-8-12)21(19,20)17-11-5-6-14(17)15(18)16(2,3)4/h5-11H,1-4H3 |
InChI Key |
ABTOWUHEALSJPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


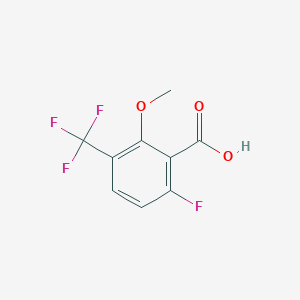
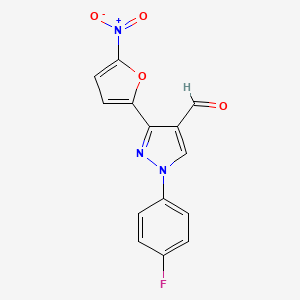
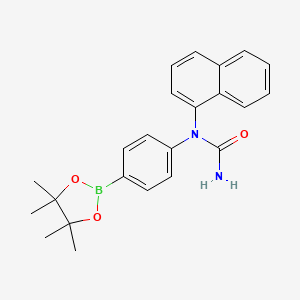
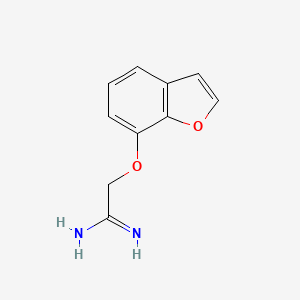
![4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole](/img/structure/B12869733.png)
![1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869734.png)
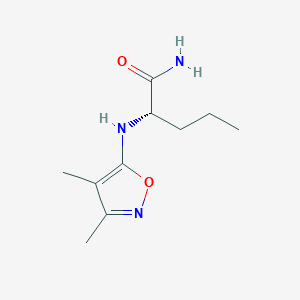

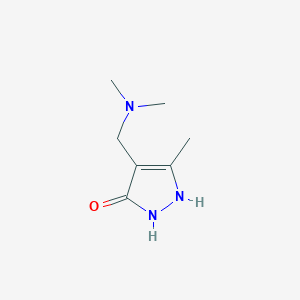
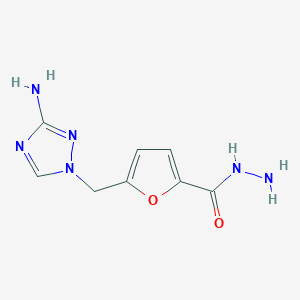
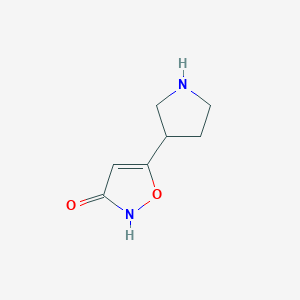
![4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869773.png)
![2-Bromobenzo[d]oxazole-6-carbonitrile](/img/structure/B12869782.png)
